Cas no 57276-32-1 (1-cyclopropyl-2-(2-pyridinyl)-Ethanone)
1-cyclopropyl-2-(2-pyridinyl)-Ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-cyclopropyl-2-(2-pyridinyl)-Ethanone
- 1-cyclopropyl-2-pyridin-2-ylethanone
- 1-Cyclopropyl-2-pyridin-2-yl-ethanone
- Ethanone, 1-cyclopropyl-2-(2-pyridinyl)-
- MBPIDEXJDRYAKY-UHFFFAOYSA-N
- DTXSID80340355
- MFCD10694020
- 1-Cyclopropyl-2-(2-pyridinyl)ethanone #
- AKOS009264212
- G37765
- 57276-32-1
- Cyclopropyl 2-picolyl ketone
- 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one
- SCHEMBL2208678
- SB37729
- CS-0342901
- 1-Cyclopropyl-2-(2-pyridinyl)ethanone
- Z361879418
- 1-Cyclopropyl-2-(pyridin-2-yl)ethanone
- EN300-55450
-
- MDL: MFCD10694020
- Inchi: 1S/C10H11NO/c12-10(8-4-5-8)7-9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2
- InChI Key: MBPIDEXJDRYAKY-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC=CN=1)C1CC1
Computed Properties
- Exact Mass: 161.084063974g/mol
- Monoisotopic Mass: 161.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 30Ų
1-cyclopropyl-2-(2-pyridinyl)-Ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190496-1g |
1-Cyclopropyl-2-(pyridin-2-yl)ethanone |
57276-32-1 | 95% | 1g |
$430.44 | 2023-09-01 | |
| Chemenu | CM171958-1g |
1-Cyclopropyl-2-pyridin-2-yl-ethanone |
57276-32-1 | 95% | 1g |
$489 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0568-1g |
1-Cyclopropyl-2-pyridin-2-yl-ethanone |
57276-32-1 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0568-5g |
1-Cyclopropyl-2-pyridin-2-yl-ethanone |
57276-32-1 | 97% | 5g |
10142.59CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0568-500mg |
1-Cyclopropyl-2-pyridin-2-yl-ethanone |
57276-32-1 | 97% | 500mg |
2111.63CNY | 2021-05-08 | |
| Chemenu | CM171958-1g |
1-Cyclopropyl-2-pyridin-2-yl-ethanone |
57276-32-1 | 95% | 1g |
$310 | 2023-02-16 | |
| abcr | AB530066-1 g |
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one |
57276-32-1 | 1g |
€389.50 | 2023-02-01 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0568-1g |
1-Cyclopropyl-2-pyridin-2-yl-ethanone |
57276-32-1 | 97% | 1g |
¥1705.07 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0568-5g |
1-Cyclopropyl-2-pyridin-2-yl-ethanone |
57276-32-1 | 97% | 5g |
¥6951.43 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0568-500mg |
1-Cyclopropyl-2-pyridin-2-yl-ethanone |
57276-32-1 | 97% | 500mg |
¥1302.85 | 2025-01-21 |
1-cyclopropyl-2-(2-pyridinyl)-Ethanone Suppliers
1-cyclopropyl-2-(2-pyridinyl)-Ethanone Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 1-cyclopropyl-2-(2-pyridinyl)-Ethanone
Chemical Profile of 1-cyclopropyl-2-(2-pyridinyl)-Ethanone (CAS No. 57276-32-1)
1-cyclopropyl-2-(2-pyridinyl)-Ethanone, identified by its Chemical Abstracts Service (CAS) number 57276-32-1, is a heterocyclic ketone with significant relevance in the field of pharmaceutical chemistry and medicinal research. This compound features a cyclopropyl substituent attached to an ethanone backbone, further functionalized with a 2-pyridinyl group, which confers unique electronic and steric properties. The structural motif positions it as a promising candidate for further exploration in drug discovery, particularly in the development of bioactive molecules targeting neurological and inflammatory pathways.
The nomenclature of this compound adheres to the IUPAC rules for organic chemistry, clearly indicating its molecular architecture. The presence of the cyclopropyl ring introduces conformational rigidity, which can influence binding interactions with biological targets. Meanwhile, the 2-pyridinyl moiety serves as a hydrogen bond acceptor and can participate in π-stacking interactions, enhancing molecular recognition. These features make 1-cyclopropyl-2-(2-pyridinyl)-Ethanone a structurally intriguing scaffold for medicinal chemists seeking to design novel therapeutics.
Recent advancements in computational chemistry have enabled the efficient virtual screening of such compounds against large databases of biological targets. Studies utilizing molecular docking simulations have suggested that derivatives of 1-cyclopropyl-2-(2-pyridinyl)-Ethanone may exhibit inhibitory activity against enzymes implicated in pain signaling and neuroinflammation. For instance, preliminary computational models propose that modifications at the cyclopropyl or pyridine positions could enhance binding affinity to cyclooxygenase (COX) enzymes or microsomal prostaglandin E synthase-1 (mPGES), which are key mediators of inflammation.
In parallel, experimental investigations have begun to explore the pharmacological potential of this compound class. Research groups have synthesized various analogs of 1-cyclopropyl-2-(2-pyridinyl)-Ethanone and evaluated their biological activity in vitro. Notably, one study reported that certain derivatives demonstrated significant anti-inflammatory effects by modulating cytokine production in macrophage cell lines. The cyclopropyl group was found to be critical for these activities, suggesting that it stabilizes the conformation required for optimal receptor interaction. These findings align with computational predictions and highlight the compound’s therapeutic promise.
The synthesis of 1-cyclopropyl-2-(2-pyridinyl)-Ethanone involves multi-step organic reactions, typically starting from commercially available precursors such as cyclopropanecarboxaldehyde and 2-formypyridine. Palladium-catalyzed cross-coupling reactions are often employed to construct the core heterocyclic system, followed by condensation steps to form the ketone functionality. Advances in synthetic methodologies, including transition-metal catalysis and flow chemistry, have improved the efficiency and scalability of producing this compound, facilitating its use in larger-scale drug discovery programs.
From a pharmacokinetic perspective, the structural features of 1-cyclopropyl-2-(2-pyridinyl)-Ethanone may influence its metabolic stability and bioavailability. The cyclopropyl ring is known to be susceptible to oxidative ring-opening under physiological conditions, which could lead to biotransformation products with altered pharmacological profiles. However, computational studies suggest that this metabolic pathway may generate bioactive derivatives with distinct mechanisms of action. Further investigation into the metabolic fate of this compound will be essential to optimize its therapeutic potential.
Current research is also exploring the role of 1-cyclopropyl-2-(2-pyridinyl)-Ethanone in addressing neurological disorders. Preclinical studies have indicated that pyridine-based compounds can interact with neurotransmitter receptors and ion channels, making them candidates for treating conditions such as epilepsy or cognitive dysfunction. The unique combination of structural elements in 1-cyclopropyl-2-(2-pyridinyl)-Ethanone, including its rigidity from the cyclopropyl ring and its hydrogen bonding capability from the pyridine nitrogen, positions it as a versatile scaffold for designing molecules that modulate neuronal activity.
The growing interest in 1-cyclopropyl-2-(2-pyridinyl)-Ethanone has spurred collaborations between academic institutions and pharmaceutical companies aiming to develop novel drug candidates. By leveraging both computational modeling and experimental validation, researchers are systematically exploring its potential applications across multiple therapeutic areas. The integration of machine learning algorithms into virtual screening processes has further accelerated the identification of promising derivatives, enabling rapid optimization cycles.
In conclusion, 1-cyclopropyl-2-(2-pyridinyl)-Ethanone (CAS No. 57276-32-1) represents a structurally fascinating molecule with significant untapped potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for developing drugs targeting inflammation, pain, and neurological disorders. As computational techniques continue to refine our understanding of molecular interactions and synthetic methodologies evolve to streamline production processes, compounds like 1-cyclopropyl-2-(2-pyridinyl)-Ethanone are poised to play a crucial role in future therapeutic innovations.
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